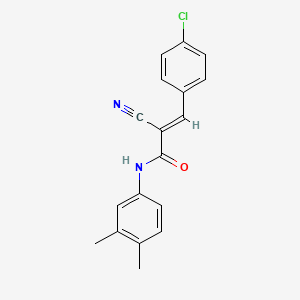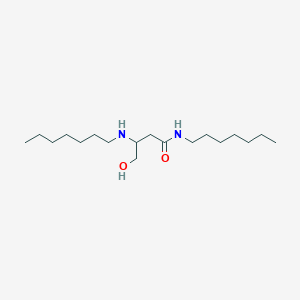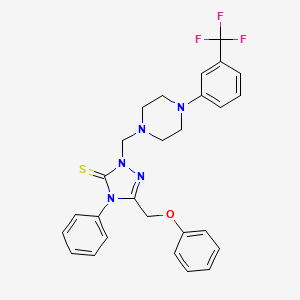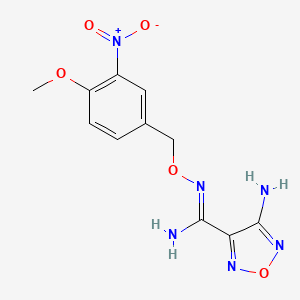
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,4-dimethylaniline, and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malononitrile in the presence of a base like piperidine to form (2E)-3-(4-chlorophenyl)-2-cyanoacrylonitrile.
Amidation: The intermediate product is then subjected to an amidation reaction with 3,4-dimethylaniline under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction interference.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C18H15ClN2O |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15ClN2O/c1-12-3-8-17(9-13(12)2)21-18(22)15(11-20)10-14-4-6-16(19)7-5-14/h3-10H,1-2H3,(H,21,22)/b15-10+ |
InChI Key |
TUTQZKJPDPGLSW-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098360.png)
![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11098366.png)

![ethyl (2Z)-2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098376.png)
![3-{[(2-bromophenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11098378.png)

![methyl 11-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11098386.png)
![ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11098399.png)
![2-(4-chlorophenyl)-4-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098406.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11098413.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methyl-5-nitropyridine-3-carboxamide](/img/structure/B11098438.png)
